Methyl o-(2-methoxyethyl)serinate
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Overview
Description
Methyl o-(2-methoxyethyl)serinate is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl o-(2-methoxyethyl)serinate typically involves the modification of ribonucleosides. One common method includes the substitution of the ribose 2’-OH group with 2’-ethylene glycol derivatives . This process is facilitated by specific enzymes that control the synthesis of 2’-modified nucleic acids . The reaction conditions often require precise control of steric bulk to ensure efficient synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl o-(2-methoxyethyl)serinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl o-(2-methoxyethyl)serinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl o-(2-methoxyethyl)serinate involves its interaction with specific molecular targets. It modifies the ribose structure in nucleic acids, enhancing their stability and affinity for RNA substrates . This modification allows for the selective binding and cleavage of target RNA sequences, making it useful in gene therapy and other therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2’-O-methyl-RNA: Similar in structure but with a different substituent at the 2’ position.
2’-fluoro-RNA: Another modified nucleic acid with a fluorine atom at the 2’ position.
2’,4’-locked nucleic acids: These have additional modifications that lock the ribose structure into a specific conformation.
Uniqueness
Methyl o-(2-methoxyethyl)serinate is unique due to its specific 2’-O-(2-methoxyethyl) modification, which provides enhanced stability and specificity compared to other similar compounds . This makes it particularly valuable in therapeutic applications where stability and target specificity are crucial .
Biological Activity
Methyl o-(2-methoxyethyl)serinate (also known as 2'-O-methoxyethyl-modified serine derivative) is a compound that has gained attention in the field of medicinal chemistry, particularly for its potential applications in oligonucleotide therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a modified nucleoside analog characterized by the presence of a methoxyethyl group at the 2' position of the ribose sugar. This modification enhances the stability and binding affinity of oligonucleotides, making them promising candidates for therapeutic applications.
The biological activity of this compound primarily stems from its incorporation into antisense oligonucleotides (ASOs). The key mechanisms include:
- Increased Affinity : The methoxyethyl modification enhances the binding affinity of ASOs to complementary RNA sequences, improving their efficacy in gene silencing applications .
- Reduced Toxicity : Studies indicate that ASOs modified with this compound exhibit lower toxicity profiles compared to unmodified counterparts, making them safer for therapeutic use .
Efficacy in Biological Systems
Research has demonstrated the effectiveness of this compound in various biological contexts:
- Gene Silencing : In vitro studies have shown that ASOs containing this modification can significantly reduce the expression of target genes, such as PTEN mRNA, in a dose-dependent manner .
- Inflammation Models : In models of inflammation, compounds similar to this compound have been shown to attenuate the expression of matrix metalloproteinases (MMPs), which play a critical role in inflammatory processes .
- Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against RNA viruses, due to its ability to enhance the stability and efficacy of oligonucleotide-based antiviral agents .
Case Studies
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Antisense Oligonucleotides : A comparative analysis between 2'-O-methoxyethyl-modified and unmodified ASOs revealed that the former exhibited superior gene silencing capabilities and reduced cytotoxicity in cellular models .
- Osteoarthritis Research : In a study focusing on osteoarthritis, compounds with similar modifications were found to inhibit MMP13 expression effectively, demonstrating potential therapeutic benefits in joint diseases .
Data Tables
Properties
Molecular Formula |
C7H15NO4 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methoxyethoxy)propanoate |
InChI |
InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
ZSNMCWKMGKEDSH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C(=O)OC)N |
Origin of Product |
United States |
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